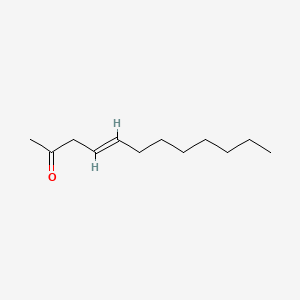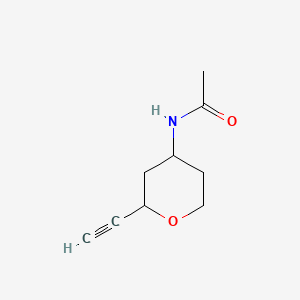
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound characterized by the presence of a tetrahydropyran ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethynyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as hydrogen gas in the presence of a catalyst. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, although specific applications in medicine require further research.
Industry: N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and ethynyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-ethynyl-tetrahydro-2H-pyran-4-yl)acetamide include other tetrahydropyran derivatives and acetamide-containing compounds. Examples include:
Uniqueness
This compound is unique due to the presence of both the ethynyl and acetamide groups attached to the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1309366-02-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.208 |
IUPAC Name |
N-(2-ethynyloxan-4-yl)acetamide |
InChI |
InChI=1S/C9H13NO2/c1-3-9-6-8(4-5-12-9)10-7(2)11/h1,8-9H,4-6H2,2H3,(H,10,11) |
InChI Key |
PVAYRIODTUQTKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCOC(C1)C#C |
Synonyms |
N-(2-Ethynyltetrahydro-2H-pyran-4-yl)acetaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)
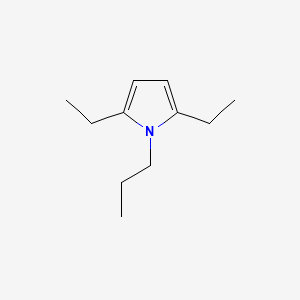
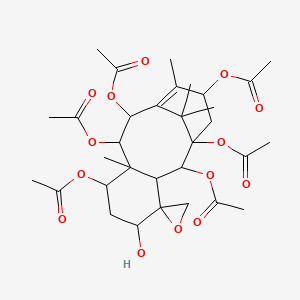
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
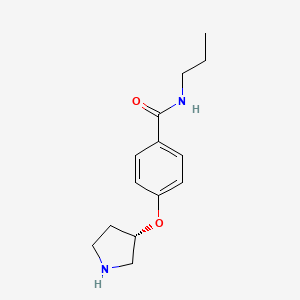
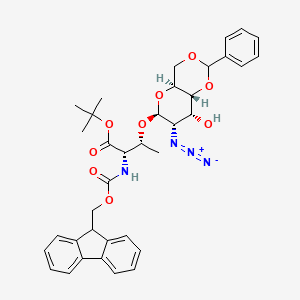

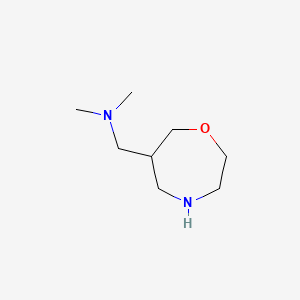
![(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B595616.png)



